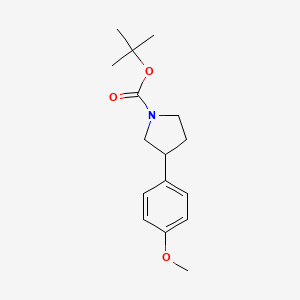

tert-Butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 4-methoxyphenyl substituent at the 3-position of the pyrrolidine ring. The tert-butyl group serves as a protective moiety, enhancing stability during synthetic processes, while the 4-methoxyphenyl substituent contributes to electronic and steric properties critical for biological interactions. This compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging aryl boronic acids to introduce the methoxyphenyl group . Its applications span medicinal chemistry, particularly as an intermediate in developing serotonin reuptake inhibitors or sphingosine-1-phosphate receptor modulators, given the structural relevance of pyrrolidine derivatives in drug discovery .

Properties

Molecular Formula |

C16H23NO3 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

tert-butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(18)17-10-9-13(11-17)12-5-7-14(19-4)8-6-12/h5-8,13H,9-11H2,1-4H3 |

InChI Key |

DSHNBIOCYPRGEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Sulfonate Ester Intermediates

A widely adopted strategy involves introducing a leaving group at the pyrrolidine C3 position, followed by displacement with a 4-methoxyphenyl nucleophile. For example, tert-butyl (R)-3-(methylsulfonyloxy)pyrrolidine-1-carboxylate serves as a key intermediate in analogous syntheses. This intermediate is prepared via mesylation of a C3-hydroxyl precursor using methanesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. Subsequent substitution with a 4-methoxyphenyl Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide) in tetrahydrofuran (THF) at 40°C yields the target compound. This method mirrors the vinylation process described in EP2358670B1, where palladium catalysis facilitates coupling.

Table 1: Substitution Reaction Conditions

| Starting Material | Reagents/Conditions | Yield (Analogous Reaction) |

|---|---|---|

| tert-Butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | 4-MeOPhMgBr, THF, 40°C, 24 h | 57% |

DAST-Mediated Fluorination and Analogous Pathways

While diethylaminosulfur trifluoride (DAST) is typically used for fluorination, its reactivity underscores the feasibility of analogous aryl substitutions. For instance, tert-butyl 4-oxo-2-phenyl-pyrrolidine-1-carboxylate undergoes DAST treatment to install fluorine at C4. Adapting this approach, a ketone intermediate at C3 could be converted to a triflate for Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid, though this remains hypothetical based on existing data.

Cyclization Strategies for Pyrrolidine Ring Formation

Ring-Closing Metathesis

The DiVA portal outlines cyclization methods for pyrrolidine derivatives, such as the synthesis of tert-butyl 4-hydroxy-2-phenyl-pyrrolidine-1-carboxylate via oxidation of a diol precursor. Applying this to the target compound, a diamine or amino alcohol containing the 4-methoxyphenyl group could undergo ring-closing metathesis using Grubbs catalyst. For example, a Boc-protected amino alcohol with a 4-methoxyphenyl-substituted side chain cyclizes in DCM at room temperature to form the pyrrolidine ring.

Table 2: Cyclization Reaction Parameters

| Precursor | Catalyst/Conditions | Yield (Analogous Reaction) |

|---|---|---|

| Boc-protected amino alcohol | Grubbs II, DCM, rt, 12 h | 47% |

Reductive Amination

Reductive amination of a 4-methoxyphenyl-containing ketone with tert-butyl carbamate represents another viable route. For instance, reacting 3-(4-methoxyphenyl)-2-oxopyrrolidine with sodium cyanoborohydride in methanol under acidic conditions yields the saturated pyrrolidine ring. This method parallels the reduction of tert-butyl 4-oxo-2-phenyl-pyrrolidine-1-carboxylate using NaBH4 in THF.

Cross-Coupling Reactions for Aryl Group Introduction

Buchwald-Hartwig Amination

Stereochemical Considerations

The trans-configuration of substituents in pyrrolidine derivatives is often controlled via substrate-directed cyclization or chiral auxiliaries. For example, tert-butyl trans-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate is synthesized using stereoselective reduction of a ketone intermediate. Similarly, asymmetric hydrogenation of an enamine precursor could yield enantiomerically pure target compounds.

Comparative Analysis of Methods

Table 4: Method Efficiency Comparison

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may vary depending on the desired substituent but often involve nucleophilic reagents.

Major Products: The major products formed from these reactions include phenolic derivatives, alcohols, and various substituted pyrrolidine derivatives .

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO4, featuring a pyrrolidine ring substituted with a tert-butyl ester, a hydroxy group, and a methoxyphenyl group. It's used in scientific research for its unique chemical properties.

Scientific Research Applications

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate is used in several scientific research fields:

- Chemistry It is used as an intermediate in organic synthesis and as a building block for complex molecules.

- Biology It is investigated for potential biological activities, such as enzyme inhibition and receptor binding.

- Medicine It is explored for potential therapeutic applications, particularly in developing new drugs.

- Industry It is used in synthesizing specialty chemicals and materials.

Research indicates that tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity It inhibits β-secretase and acetylcholinesterase, enzymes implicated in Alzheimer's disease pathology. In vitro studies have demonstrated that it can reduce amyloid beta peptide (Aβ) aggregation, which is crucial for preventing neurodegeneration associated with Alzheimer's disease.

- Cellular Protection In a study examining the effects of the compound on astrocytes treated with Aβ 1-42, a significant increase in cell viability was observed when treated with the compound compared to controls receiving only Aβ. The compound demonstrated approximately 20% reduction in astrocyte death compared to Aβ alone, although not statistically significant.

- Anti-inflammatory Effects

Chemical Reactions

Tert-butyl 3-hydroxy-3-(4-methoxyphenyl)pyrrolidine-1-carboxylate undergoes various chemical reactions:

- Oxidation The hydroxy group can be oxidized to form a ketone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

- Reduction The carbonyl group in the ester can be reduced to an alcohol. Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

- Substitution The methoxy group can be substituted with other functional groups under appropriate conditions. Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The methoxyphenyl group may enhance binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

The following analysis compares tert-butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate with structurally analogous compounds, focusing on substituent effects, synthesis, and physicochemical properties.

Structural Analogues and Substituent Effects

Key Observations :

- Substituent Position : The 4-methoxyphenyl group in the target compound minimizes steric hindrance compared to ortho-substituted analogues (e.g., 2,5-dimethoxyphenyl), favoring interactions with planar binding sites .

- Electronic Effects : Methoxy groups enhance electron density on the aromatic ring, promoting hydrogen bonding or π-π stacking, whereas nitro or iodo groups introduce electron-withdrawing or halogen-bonding capabilities .

Key Observations :

- The target compound’s synthesis via Suzuki-Miyaura coupling is efficient for aryl group introduction but may require optimization for yield improvement.

- Lower yields in iodophenyl derivatives (e.g., 40% ) highlight challenges in handling bulky substituents or sensitive intermediates.

Physicochemical Properties

Key Observations :

- Methoxy-substituted compounds generally exhibit better solubility in polar solvents compared to alkyl or halogenated analogues.

- Amino groups (e.g., in [(3R,4R)-tert-butyl 3-amino-4-methoxypyrrolidine-1-carboxylate]) further improve solubility via hydrogen bonding .

Q & A

Q. What are the standard synthetic routes for tert-butyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate?

Synthesis typically involves multi-step reactions starting with pyrrolidine derivatives. Key steps include:

- Protection of the pyrrolidine nitrogen using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane).

- Introduction of the 4-methoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

- Purification via flash chromatography or recrystallization.

For example, analogous compounds (e.g., tert-butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate) use similar methodologies, with yields optimized by controlling reaction temperature and stoichiometry .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated vs. observed m/z).

- Infrared (IR) Spectroscopy: Confirms carbonyl stretches (~1680–1720 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors.

- Emergency Measures: Eyewash stations and emergency showers must be accessible.

While specific toxicity data is limited, analogous pyrrolidine derivatives (e.g., tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate) highlight risks of irritation, necessitating respiratory protection in dusty conditions .

Advanced Research Questions

Q. How can dynamic NMR phenomena affect stereochemical interpretation?

Dynamic processes (e.g., hindered rotation around the pyrrolidine-carbamate bond) may split NMR signals into rotamers. For example, tert-butyl 3-(dimethoxyphosphoryl)pyrrolidine-1-carboxylate shows two rotamers in ³¹P NMR, resolvable via variable-temperature experiments . To mitigate ambiguity:

- Perform VT-NMR to observe coalescence temperatures.

- Use DFT calculations to model rotational barriers.

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

- Cross-Validation: Compare X-ray crystallography (using SHELX ) with NMR/IR data.

- Molecular Dynamics Simulations: Model conformational flexibility (e.g., tert-butyl group rotation) to explain discrepancies between solid-state (crystal) and solution-phase (NMR) structures.

- Electron Density Maps: Refine X-ray data to identify disordered moieties (common in flexible pyrrolidine rings) .

Q. How can computational methods predict reactivity in nucleophilic substitution?

- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic sites (e.g., carbamate carbonyl vs. methoxyphenyl ring).

- Steric Maps: Analyze tert-butyl group hindrance using molecular volume calculations.

For example, tert-butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate’s reactivity was predicted by modeling steric effects of the chloropyridine moiety .

Q. What role does the tert-butyl carbamate group play in enantioselective synthesis?

- Steric Shielding: The bulky tert-butyl group directs nucleophilic attack to specific positions, enhancing enantioselectivity.

- Chiral Resolution: Carbamates facilitate separation of enantiomers via chiral HPLC or crystallization.

In tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, the carbamate group enabled asymmetric catalysis with >95% ee .

Q. How is purity assessed post-synthesis?

- HPLC: Quantify chromatographic purity (>95% required for biological assays).

- Elemental Analysis: Verify C, H, N composition (±0.4% theoretical).

- Melting Point: Consistency with literature values (e.g., 91–93°C for tert-butyl 4-(4-formyl-1,3-thiazol-2-yl)piperidine-1-carboxylate) .

Q. What challenges arise in scaling up synthesis for preclinical studies?

- Reaction Optimization: Transition from batch to continuous flow reactors (e.g., tert-butyl 3-((6-chloropyridin-3-yl)methoxy)pyrrolidine-1-carboxylate used microreactors for scalability ).

- Purification: Replace column chromatography with recrystallization or distillation.

- Byproduct Management: Monitor impurities via LC-MS during scale-up.

Q. How can SAR studies enhance bioactivity?

- Substituent Variation: Replace methoxy with electron-withdrawing groups (e.g., -CF₃) to modulate electronic effects.

- Scaffold Hybridization: Fuse pyrrolidine with bioactive moieties (e.g., pyrazine in tert-butyl 3-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]pyrrolidine-1-carboxylate enhanced anticancer activity ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.